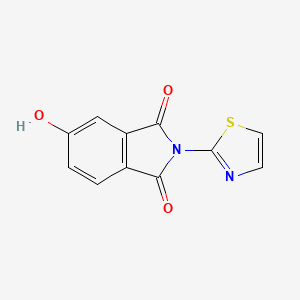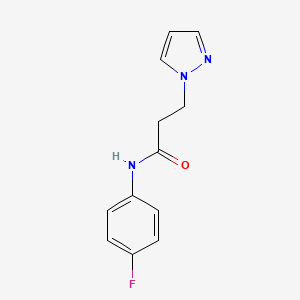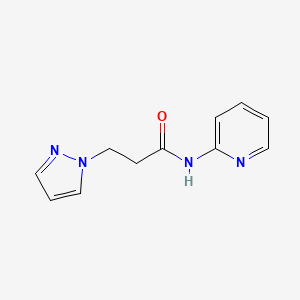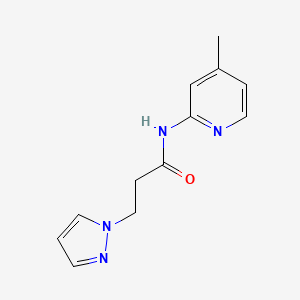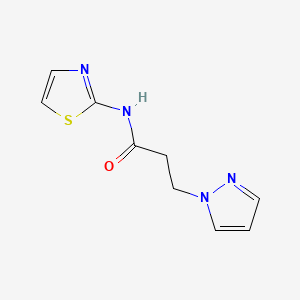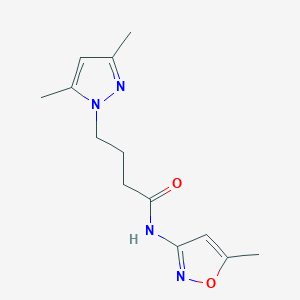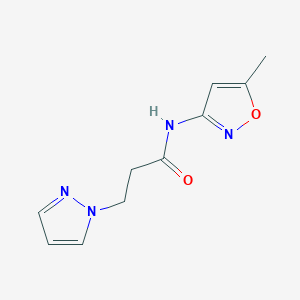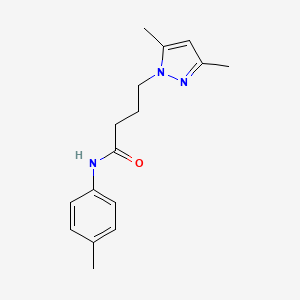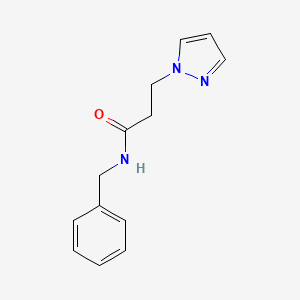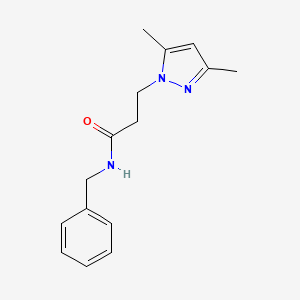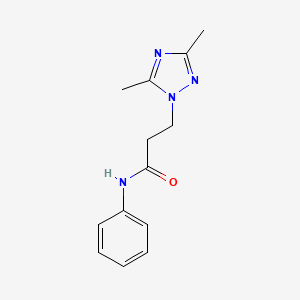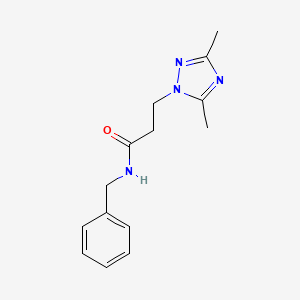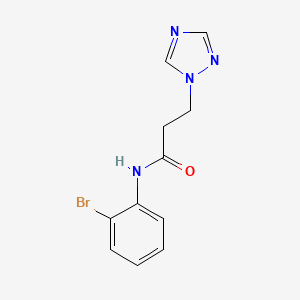
N-benzyl-4-(3,5-dimethylpyrazol-1-yl)butanamide
概要
説明
N-benzyl-4-(3,5-dimethylpyrazol-1-yl)butanamide: is an organic compound that belongs to the class of amides It features a benzyl group attached to a butanamide backbone, which is further substituted with a 3,5-dimethylpyrazol-1-yl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(3,5-dimethylpyrazol-1-yl)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of acetylacetone with hydrazine, yielding 3,5-dimethylpyrazole.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with a suitable nucleophile.
Formation of the Butanamide Backbone: The butanamide backbone can be synthesized by reacting 4-bromobutanoyl chloride with the previously formed 3,5-dimethylpyrazole in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact.
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced using hydrogenation reactions, typically employing palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde, or benzoic acid derivatives.
Reduction: Reduced forms of the compound, such as the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-benzyl-4-(3,5-dimethylpyrazol-1-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential analgesic, antiallodynic, and anticonvulsant activities. It has shown promise in animal models of pain and epilepsy.
Materials Science: The pyrazole moiety in the compound can be used to create metal complexes with transition metals such as zinc, copper, cobalt, and nickel. These complexes have applications in catalysis and materials science.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-benzyl-4-(3,5-dimethylpyrazol-1-yl)butanamide involves its interaction with molecular targets such as neuronal sodium channels, L-type calcium channels, and NMDA receptors . The compound’s analgesic and anticonvulsant effects are likely due to its ability to modulate these ion channels and receptors, reducing neuronal excitability and pain perception.
類似化合物との比較
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2-(2,5-dioxopyrrolidin-1-yl)butanamide
Comparison:
- N-benzyl-4-(3,5-dimethylpyrazol-1-yl)butanamide is unique due to the presence of the 3,5-dimethylpyrazole moiety, which imparts distinct chemical and biological properties.
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide have different substituents, leading to variations in their pharmacological profiles and applications .
特性
IUPAC Name |
N-benzyl-4-(3,5-dimethylpyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-13-11-14(2)19(18-13)10-6-9-16(20)17-12-15-7-4-3-5-8-15/h3-5,7-8,11H,6,9-10,12H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZDVHOOMXHTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


